molecular formula C12H14ClN3O2 B4887521 3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione

Cat. No.: B4887521
M. Wt: 267.71 g/mol
InChI Key: MQKAYMHAEFNTBB-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-chloroaniline with a pyrrolidine-2,5-dione derivative under specific conditions. Common reagents used in the synthesis include dimethylamine and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromoanilino)-1-(dimethylamino)pyrrolidine-2,5-dione
  • 3-(4-Fluoroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione
  • 3-(4-Methoxyanilino)-1-(dimethylamino)pyrrolidine-2,5-dione

Uniqueness

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s stability and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKAYMHAEFNTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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